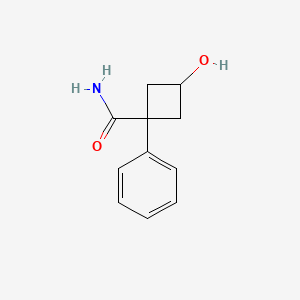

3-Hydroxy-1-phenylcyclobutane-1-carboxamide

Description

3-Hydroxy-1-phenylcyclobutane-1-carboxamide is a cyclobutane-derived compound featuring a phenyl group and a carboxamide substituent at the 1-position, along with a hydroxyl group at the 3-position. It is primarily utilized as a building block in organic and pharmaceutical synthesis. The compound is commercially available through CymitQuimica, with pricing listed at 745.00 € for 50mg and 2,102.00 € for 500mg, reflecting its specialized application in high-value research .

Properties

IUPAC Name |

3-hydroxy-1-phenylcyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(14)11(6-9(13)7-11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOBZJHFJXBUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-1-phenylcyclobutane-1-carboxamide.

Reduction: Formation of 3-amino-1-phenylcyclobutane-1-carboxamide.

Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-1-phenylcyclobutane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

3-Amino-1-phenylcyclobutane-1-carboxylic Acid

Structural and Functional Differences :

- Functional Groups: Replaces the hydroxyl group at position 3 with an amino (-NH₂) group and substitutes the carboxamide (-CONH₂) with a carboxylic acid (-COOH) at position 1 .

- Molecular Formula: C₁₁H₁₃NO₂ (vs. inferred C₁₁H₁₂N₂O₂ for the target compound).

- Molecular Weight : 191.23 g/mol, slightly lower than the estimated weight of the target compound due to differences in functional groups.

This difference may influence pharmacokinetic properties in drug development .

Methyl (3-Hydroxyphenyl)-carbamate

Structural and Functional Differences :

- Core Structure : Lacks a cyclobutane ring; instead, it features a phenyl ring with a hydroxyl group and a methyl carbamate (-OCONHCH₃) substituent .

- Molecular Formula: C₈H₉NO₃.

- Molecular Weight : 167.16 g/mol, significantly lighter due to the absence of the cyclobutane scaffold.

- Applications : The carbamate group confers stability against hydrolysis, making it useful as a prodrug or protective group in organic synthesis.

However, the cyclobutane ring in the target compound imposes steric constraints absent in the purely aromatic derivative, which may affect binding affinity in molecular targets .

Tabulated Comparison of Key Parameters

Discussion of Research and Application Implications

- Cyclobutane Derivatives: The cyclobutane ring in the target compound and its amino-carboxylic acid analog introduces conformational rigidity, which is advantageous in designing enzyme inhibitors or receptor ligands with enhanced selectivity .

- Functional Group Trade-offs: The carboxamide group in the target compound offers metabolic stability compared to carboxylic acids, which may be prone to ionization or enzymatic cleavage. Conversely, the amino group in the analog could facilitate covalent bonding in targeted therapies.

- Cost Considerations : The high cost of the target compound (745.00 €/50mg) underscores its niche application in precision chemistry, whereas simpler aromatic derivatives like methyl carbamate are likely more cost-effective for bulk synthetic processes .

Biological Activity

3-Hydroxy-1-phenylcyclobutane-1-carboxamide is an organic compound with the molecular formula CHNO. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring with a hydroxyl group and a phenyl group, contributing to its unique chemical properties. The presence of both a hydroxyl and a carboxamide group allows for diverse interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the phenyl group may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of cyclobutane can induce apoptosis in tumor cells, suggesting potential applications in cancer therapy .

Case Studies

A study examined the cytotoxic effects of various cyclobutane derivatives, including this compound, against human tumor cell lines. The results indicated that certain derivatives exhibited significant tumor-specific cytotoxicity, highlighting their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Hydrogen bonding, π-π interactions |

| 3-Hydroxy-3-phenylcyclobutane | High | Moderate | Similar interactions as above |

| 1-Hydroxy-3-phenylcyclobutane | Low | Low | Limited studies available |

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include the reaction of phenylacetonitrile with ethyl chloroformate in the presence of bases like sodium hydride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.